molecular formula C6H3K2NO7S B12374788 4-Nitrocatechol sulfate (dipotassium salt)

4-Nitrocatechol sulfate (dipotassium salt)

Cat. No.: B12374788
M. Wt: 311.35 g/mol
InChI Key: CKWWBDCAYRJAJB-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrocatechol sulfate (dipotassium salt) typically involves the sulfonation of 4-nitrocatechol. The process can be summarized as follows:

    Sulfonation Reaction: 4-nitrocatechol is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.

    Neutralization: The resulting product is neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods: Industrial production of 4-nitrocatechol sulfate (dipotassium salt) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then crystallized and purified for commercial use .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrocatechol sulfate (dipotassium salt) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 4-nitrocatechol sulfate (dipotassium salt) involves its role as a substrate for sulfatase enzymes. Sulfatases catalyze the hydrolysis of sulfate esters, releasing the sulfate group and producing the corresponding phenolic compound. This reaction is crucial in the degradation of glycosaminoglycans and other sulfated biomolecules .

Comparison with Similar Compounds

Uniqueness: 4-Nitrocatechol sulfate (dipotassium salt) is unique due to its specific structure, which allows it to act as a chromogenic substrate for sulfatase enzymes. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C6H3K2NO7S

Molecular Weight

311.35 g/mol

IUPAC Name

dipotassium;(5-nitro-2-oxidophenyl) sulfate

InChI

InChI=1S/C6H5NO7S.2K/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13;;/h1-3,8H,(H,11,12,13);;/q;2*+1/p-2

InChI Key

CKWWBDCAYRJAJB-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)[O-])[O-].[K+].[K+]

Origin of Product

United States

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